Comparison of Physicochemical Properties with Proline and N-Methylproline
The 1-Ethylpyrrolidine-2-carboxylic acid possesses a distinct physicochemical profile that differentiates it from the unsubstituted parent proline and the shorter N-methyl analog. Specifically, its acid dissociation constant (pKa) for the carboxylic acid group is 2.37 , compared to a pKa of approximately 1.99 for proline [1] and a predicted pKa of ~2.0 for 1-methylpyrrolidine-2-carboxylic acid [2]. Furthermore, its computed Log P is -2.09 , indicating a different lipophilicity profile than proline (Log P ≈ -2.54) [3], which affects its ability to partition across biological membranes or into organic solvents during extraction.
| Evidence Dimension | Acid Dissociation Constant (pKa) and Partition Coefficient (Log P) |
|---|---|
| Target Compound Data | pKa = 2.37±0.20 (Predicted); Log P = -2.09 (Predicted) |
| Comparator Or Baseline | L-Proline: pKa = 1.99, Log P = -2.54 [1] [3]; 1-Methylpyrrolidine-2-carboxylic acid: pKa ~2.0 (Predicted) [2] |
| Quantified Difference | ΔpKa ≈ +0.38 vs. proline; ΔLog P ≈ +0.45 vs. proline |
| Conditions | Data from public chemical databases; values are experimentally determined or predicted (ACD/Labs Percepta). |
Why This Matters
A higher pKa indicates a less acidic carboxylic acid group, which can influence its reactivity and charge state under physiological or specific reaction conditions. The higher Log P signifies increased lipophilicity, directly impacting solubility, membrane permeability, and pharmacokinetic behavior.
- [1] PubChem. Proline. Accessed 2024. Compound Summary. View Source
- [2] PubChem. 1-Methylpyrrolidine-2-carboxylic acid. Accessed 2024. Compound Summary. View Source
- [3] DrugBank. Proline. Accessed 2024. View Source
